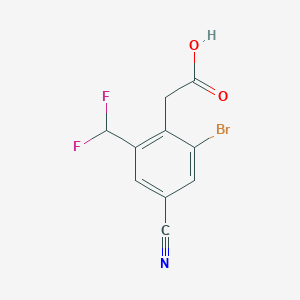

2-Bromo-4-cyano-6-(difluoromethyl)phenylacetic acid

Description

Properties

IUPAC Name |

2-[2-bromo-4-cyano-6-(difluoromethyl)phenyl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6BrF2NO2/c11-8-2-5(4-14)1-7(10(12)13)6(8)3-9(15)16/h1-2,10H,3H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYNBXMVULKHWPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C(F)F)CC(=O)O)Br)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6BrF2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Material and Initial Functionalization

- The synthesis begins with 4-substituted halobenzene derivatives , such as 4-bromo-3-cyano-substituted benzene, which can be nitrated or further functionalized.

- Nitration is performed using a mixed acid system of concentrated nitric acid and sulfuric acid (vitriol oil) in a polar solvent like methylene dichloride to obtain 2-bromo-5-nitro-4-substituted benzene intermediates.

- The nitration is carefully controlled by dropwise addition and temperature regulation below 30 °C to avoid runaway reactions.

Nucleophilic Substitution with Cyanoacetate Esters

- The nitrated intermediate undergoes a nucleophilic substitution with excess methyl or ethyl cyanoacetate under alkaline conditions (e.g., sodium carbonate or sodium hydroxide) in a polar aprotic solvent such as acetonitrile, dimethyl sulfoxide (DMSO), or tetrahydrofuran (THF).

- Potassium iodide or sodium iodide catalysts may be added to accelerate the substitution.

- Reaction temperatures are maintained between 60 °C and 100 °C to optimize yield and minimize side reactions.

- This step forms the benzyl cyanide intermediate.

Hydrolysis to Phenylacetic Acid

- The benzyl cyanide intermediate is hydrolyzed under strong acidic (e.g., concentrated hydrochloric acid or sulfuric acid) or basic conditions (e.g., sodium hydroxide or potassium hydroxide aqueous solutions) to convert the nitrile group into the carboxylic acid, yielding the phenylacetic acid derivative.

- Hydrolysis conditions are optimized to ensure complete conversion without degradation of sensitive functional groups.

Introduction of Difluoromethyl Group

- The difluoromethyl group at the 6-position is introduced either before or after the formation of the phenylacetic acid core depending on the synthetic route.

- Common methods include the use of difluoromethylating reagents such as BrCF2H or related electrophilic difluoromethyl sources under catalysis.

- This step requires careful control to avoid over-fluorination or side reactions.

Reaction Conditions and Optimization

| Step | Reagents/Conditions | Solvent(s) | Temperature Range | Notes |

|---|---|---|---|---|

| Nitration | Concentrated HNO3 + H2SO4 (mixed acid) | Methylene dichloride | < 30 °C | Controlled dropwise addition to manage exotherm |

| Nucleophilic substitution | Methyl/ethyl cyanoacetate, Na2CO3 or NaOH, KI catalyst | Acetonitrile, DMSO, THF | 60–100 °C | Excess cyanoacetate (2–8 equiv.) for completeness |

| Hydrolysis | Concentrated HCl or NaOH aqueous solution | Water | Reflux | Strong acid/base to convert nitrile to acid |

| Difluoromethylation | Difluoromethyl halides or reagents | Aprotic solvents | Ambient to mild heat | Requires selective catalysis |

Purification Techniques

- Recrystallization from suitable solvents is the primary method for isolating the pure product.

- Chromatographic methods (e.g., silica gel column chromatography) may be employed for intermediates or final purification when needed.

- The choice of purification depends on the scale of synthesis and purity requirements.

Research Findings and Industrial Considerations

- The synthetic route described offers a balance between yield, safety, and scalability .

- Use of polar solvents enhances reaction homogeneity and rate, improving overall efficiency.

- Avoidance of highly toxic reagents like sodium cyanide in some routes reduces safety hazards.

- Continuous flow reactors have been explored in industrial settings to improve control over reaction parameters and product consistency.

- The presence of electron-withdrawing groups such as cyano and difluoromethyl significantly affects the reactivity and requires careful tuning of reaction conditions.

Summary Table of Preparation Methodology

| Aspect | Description |

|---|---|

| Starting Materials | 4-substituted halobenzenes (e.g., 4-bromo-3-cyano derivatives) |

| Key Reactions | Nitration, nucleophilic substitution with cyanoacetate esters, hydrolysis, difluoromethylation |

| Solvents Used | Methylene dichloride, acetonitrile, DMSO, THF |

| Catalysts/Additives | Potassium iodide, sodium iodide |

| Temperature Control | Below 30 °C for nitration; 60–100 °C for substitution; reflux for hydrolysis |

| Purification Methods | Recrystallization, chromatography |

| Industrial Adaptations | Use of continuous flow reactors, avoidance of toxic reagents, optimized reagent equivalents |

| Yield Range | Typically 40–70% overall yield based on analogous synthetic routes |

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-cyano-6-(difluoromethyl)phenylacetic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to convert the cyano group to an amine.

Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Amines, thiols, using solvents like DMF or DMSO

Major Products Formed

Oxidation: Carboxylic acids, ketones

Reduction: Amines

Substitution: Various substituted phenylacetic acid derivatives

Scientific Research Applications

2-Bromo-4-cyano-6-(difluoromethyl)phenylacetic acid has a wide range of applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Bromo-4-cyano-6-(difluoromethyl)phenylacetic acid involves its interaction with specific molecular targets. The presence of the cyano and difluoromethyl groups can enhance its binding affinity to certain enzymes or receptors, leading to modulation of their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Research Findings and Challenges

While direct studies on this compound are lacking, insights can be drawn from analogous compounds:

- Antimicrobial Potential: Fluorinated phenylacetic acid derivatives, such as metal complexes with DPH ligands, exhibit antimicrobial activity against Gram-positive bacteria (MIC: 0.5–2.0 µg/mL) . The bromine and cyano groups in the target compound may further broaden its spectrum.

- Toxicity Considerations : Brominated aromatics may pose hepatotoxicity risks, necessitating rigorous safety profiling .

Biological Activity

2-Bromo-4-cyano-6-(difluoromethyl)phenylacetic acid is a member of the phenylacetic acid family, notable for its unique chemical structure which includes bromine, cyano, and difluoromethyl substituents. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly its antimicrobial and anticancer properties.

The molecular formula of this compound is CHBrFN O. Its structure contributes to its reactivity and biological interactions, making it a valuable compound for research and development in pharmaceuticals.

The biological activity of this compound is attributed to its interaction with specific molecular targets. The presence of the cyano and difluoromethyl groups enhances its binding affinity to various enzymes and receptors, modulating their activity. This modulation can influence several biochemical pathways, leading to observed therapeutic effects.

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant pathogens.

Anticancer Activity

The compound has also been investigated for its anticancer properties. Preliminary studies have shown that it can inhibit the proliferation of several cancer cell lines. For example, in assays involving human breast cancer (MDA-MB-231) and prostate cancer (PC-3) cells, this compound displayed notable cytotoxic effects, with IC values indicating effective concentrations for inhibiting cell growth .

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial effects of the compound against Staphylococcus aureus and Escherichia coli. Results showed a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus, highlighting its potential as an antibacterial agent.

- Cytotoxicity in Cancer Cells : In a comparative study with standard chemotherapeutics, this compound was found to be more effective than some existing treatments in inhibiting cell viability in human cancer cell lines. The compound's mechanism appears to involve apoptosis induction and cell cycle arrest at the G1 phase .

Data Table: Biological Activity Summary

| Activity Type | Test Organism/Cell Line | IC/MIC (µg/mL) | Notes |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | 32 | Effective against resistant strains |

| Antimicrobial | Escherichia coli | 64 | Moderate efficacy observed |

| Anticancer | MDA-MB-231 (breast cancer) | 12 | Induces apoptosis |

| Anticancer | PC-3 (prostate cancer) | 15 | Cell cycle arrest observed |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Bromo-4-cyano-6-(difluoromethyl)phenylacetic acid, and how can regioselectivity challenges be addressed?

- Methodological Answer : Regioselective bromination and fluorination are critical. A modified Perkin condensation (as described for similar brominated phenylacetic acids) can be employed, using bromine in acetic acid under controlled conditions to favor substitution at the 2-position . Purification via recrystallization or column chromatography ensures high yields. Monitoring reaction intermediates with HPLC (e.g., as in styrene degradation studies) helps identify byproducts and optimize conditions .

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure and purity?

- Methodological Answer : Use a combination of:

- LC-MS/MS (for molecular weight confirmation and fragmentation patterns) ,

- NMR (¹H/¹³C to resolve substituent positions; ¹⁹F NMR to confirm difluoromethyl group integrity) ,

- X-ray crystallography (to validate spatial arrangement, as demonstrated for brominated analogs) .

Q. How can researchers establish analytical standards for quantifying this compound in complex matrices?

- Methodological Answer : Develop a calibration curve using high-purity reference material (e.g., synthesized via ’s protocol). Employ isotope-labeled internal standards (e.g., carboxy-¹¹C-labeled analogs) to correct for matrix effects in LC-MS/MS workflows, as used in pharmacokinetic studies of phenylacetic acid derivatives .

Advanced Research Questions

Q. How do the electron-withdrawing groups (Br, CN, CF₂H) influence the compound’s acidity and reactivity in drug design?

- Methodological Answer : The difluoromethyl group enhances acidity via inductive effects, as observed in 2,2-difluoro-phenylacetic acid analogs, making it a stronger hydrogen bond donor . Bromine and cyano groups further polarize the aromatic ring, directing electrophilic substitution. Computational modeling (DFT) can quantify substituent effects on pKa and reaction pathways .

Q. What strategies resolve contradictions in reported bioactivity data for halogenated phenylacetic acid derivatives?

- Methodological Answer : Conduct meta-analysis of in vitro assays (e.g., enzyme inhibition, cytotoxicity) while controlling for variables like:

- Solvent effects (e.g., DMSO concentration),

- Metabolic stability (e.g., hepatic microsome assays to assess conversion to phenylacetylglutamine, a known metabolite) ,

- Batch-to-batch purity (via orthogonal analytical validation) .

Q. How does the difluoromethyl group impact metabolic stability compared to non-fluorinated analogs?

- Methodological Answer : Fluorine’s metabolic resistance reduces oxidative degradation, as seen in fluorinated pharmaceuticals . Compare half-lives in hepatocyte assays between fluorinated and non-fluorinated analogs. Use LC-MS/MS to track metabolites, focusing on defluorination or glutathione adduct formation .

Q. What are the mechanistic implications of this compound’s role in microbial degradation pathways?

- Methodological Answer : Investigate its biodegradation using aerobic bacterial consortia (e.g., Pseudomonas spp.), monitoring intermediates via HPLC and genomic analysis (PCR for catabolic genes like phenylacetic acid-CoA ligase). Compare degradation kinetics to structurally similar compounds .

Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., enzymes or receptors)?

- Methodological Answer : Perform molecular docking (AutoDock Vina) and MD simulations using crystal structures of target proteins (e.g., penicillin-binding proteins). Validate predictions with SPR (surface plasmon resonance) binding assays and mutagenesis studies to identify key residues .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.